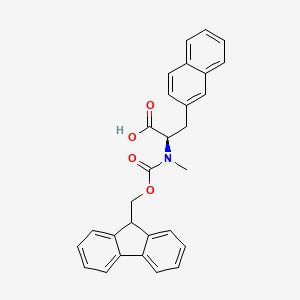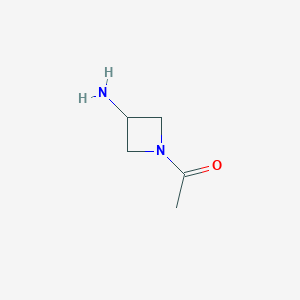
3-メトキシ-1H-ピラゾール-4-カルボン酸エチル
説明
Ethyl 3-methoxy-1H-pyrazole-4-carboxylate is a useful research compound. Its molecular formula is C7H10N2O3 and its molecular weight is 170.17 g/mol. The purity is usually 95%.
The exact mass of the compound Ethyl 3-methoxy-1H-pyrazole-4-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Ethyl 3-methoxy-1H-pyrazole-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-methoxy-1H-pyrazole-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
ヘテロ環化合物の合成
3-メトキシ-1H-ピラゾール-4-カルボン酸エチル: は、特に1H-ピラゾロ[3,4-b]ピリジン など、さまざまなヘテロ環化合物の合成における貴重な前駆体です。これらの化合物は、アデニンやグアニンなどのプリン塩基と構造的に類似しており、医薬品化学において重要な役割を果たしています。
生物医学的応用
生物活性のあるプリン化合物との構造的類似性から、3-メトキシ-1H-ピラゾール-4-カルボン酸エチルは、新規薬物の開発における重要な中間体として機能しています 。これは、さまざまな疾患に対する潜在的な治療効果を持つ分子を作成するために使用されます。
有機合成中間体
この化合物は、有機合成における中間体として機能し、より複雑な分子の作成を促進します。 その反応性により、さまざまな官能基を導入することができ、合成ターゲットの多様性を広げることが可能になります .
阻害活性研究
3-メトキシ-1H-ピラゾール-4-カルボン酸エチルの誘導体が合成され、α-グルコシダーゼ阻害など、糖尿病の管理に重要な阻害活性が試験されています .
材料科学的応用
3-メトキシ-1H-ピラゾール-4-カルボン酸エチルに見られるピラゾール環は、材料科学において、光物理特性などのユニークな特性を持つ新素材の開発に利用できます .
工業用化学品の製造
汎用性の高い化学的ビルディングブロックとして、3-メトキシ-1H-ピラゾール-4-カルボン酸エチルは、特定の構造的特徴を必要とする工業用化学品の製造に使用されます .
作用機序
Target of Action
The primary targets of Ethyl 3-methoxy-1H-pyrazole-4-carboxylate are currently unknown. This compound is a derivative of pyrazole, a class of compounds known for their diverse biological activities . .
Mode of Action
Pyrazole derivatives are known to interact with various biological targets, leading to changes in cellular processes . .
Biochemical Pathways
Given the diverse biological activities of pyrazole derivatives, it is likely that multiple pathways could be affected
Pharmacokinetics
Its lipophilicity (Log Po/w) is predicted to be 1.35, which can influence its distribution and bioavailability .
Result of Action
Pyrazole derivatives are known for their diverse biological activities, suggesting that Ethyl 3-methoxy-1H-pyrazole-4-carboxylate could have multiple effects at the molecular and cellular levels .
生化学分析
Biochemical Properties
Ethyl 3-methoxy-1H-pyrazole-4-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with pyrazole-based enzymes, influencing their activity and stability . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which can alter the enzyme’s conformation and function.
Cellular Effects
Ethyl 3-methoxy-1H-pyrazole-4-carboxylate affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of certain kinases and transcription factors, leading to changes in gene expression profiles . Additionally, it can impact cellular metabolism by altering the flux of metabolic pathways, thereby affecting the overall energy balance within the cell.
Molecular Mechanism
The molecular mechanism of action of Ethyl 3-methoxy-1H-pyrazole-4-carboxylate involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, it has been shown to inhibit certain pyrazole-based enzymes by binding to their active sites and preventing substrate access . This inhibition can lead to downstream effects on cellular processes and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 3-methoxy-1H-pyrazole-4-carboxylate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that Ethyl 3-methoxy-1H-pyrazole-4-carboxylate is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to the compound can lead to cumulative effects on cellular processes, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of Ethyl 3-methoxy-1H-pyrazole-4-carboxylate vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and improving metabolic balance. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
Ethyl 3-methoxy-1H-pyrazole-4-carboxylate is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, it can influence the activity of enzymes involved in the pyrazole metabolic pathway, leading to changes in the concentration of key metabolites . These interactions can have downstream effects on cellular energy production and overall metabolic homeostasis.
Transport and Distribution
Within cells and tissues, Ethyl 3-methoxy-1H-pyrazole-4-carboxylate is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within different cellular compartments can influence its activity and function.
Subcellular Localization
The subcellular localization of Ethyl 3-methoxy-1H-pyrazole-4-carboxylate is an important factor in determining its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization can affect its interactions with biomolecules and its overall impact on cellular processes.
特性
IUPAC Name |
ethyl 5-methoxy-1H-pyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3/c1-3-12-7(10)5-4-8-9-6(5)11-2/h4H,3H2,1-2H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXHCBKUFAXDEDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
478968-48-8 | |
| Record name | ethyl 3-methoxy-1H-pyrazole-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]piperidine](/img/structure/B1442868.png)
![1-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-4-carboxylic acid hydrochloride](/img/structure/B1442869.png)





![[5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]methanol](/img/structure/B1442880.png)


![1-[5-(3-Fluorophenyl)-1,3,4-oxadiazol-2-yl]-6-azaspiro[2.5]octane](/img/structure/B1442883.png)

